molecular formula C25H31N B14530901 4-[2-(4-Decylphenyl)ethenyl]benzonitrile CAS No. 62731-42-4

4-[2-(4-Decylphenyl)ethenyl]benzonitrile

Cat. No.: B14530901
CAS No.: 62731-42-4
M. Wt: 345.5 g/mol
InChI Key: QRLQWHXWPISWJY-UHFFFAOYSA-N
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Description

4-[2-(4-Decylphenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C25H31N It is a derivative of benzonitrile, characterized by the presence of a decylphenyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Decylphenyl)ethenyl]benzonitrile typically involves the reaction of 4-decylbenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Decylphenyl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted benzonitrile.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-[2-(4-Decylphenyl)ethenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(4-Decylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The ethenyl group can participate in conjugation with aromatic rings, enhancing the compound’s ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Decylphenyl)ethynyl]benzonitrile: Similar structure but with an ethynyl linkage instead of an ethenyl group.

    4-Cyanostyrene: Lacks the decylphenyl group but shares the benzonitrile core structure.

Uniqueness

4-[2-(4-Decylphenyl)ethenyl]benzonitrile is unique due to the presence of both the decylphenyl group and the ethenyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

62731-42-4

Molecular Formula

C25H31N

Molecular Weight

345.5 g/mol

IUPAC Name

4-[2-(4-decylphenyl)ethenyl]benzonitrile

InChI

InChI=1S/C25H31N/c1-2-3-4-5-6-7-8-9-10-22-11-13-23(14-12-22)15-16-24-17-19-25(21-26)20-18-24/h11-20H,2-10H2,1H3

InChI Key

QRLQWHXWPISWJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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